

In-Depth Technical Guide: 4-Hexylphenol (CAS No. 2446-69-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Hexylphenol**

Cat. No.: **B1211905**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **4-Hexylphenol** (CAS No. 2446-69-7), an alkylphenol of significant interest due to its industrial applications and its classification as a potential endocrine-disrupting chemical (EDC). This document collates critical data on its chemical and physical properties, synthesis, analytical methodologies, and biological activities, with a particular focus on its molecular interactions with signaling pathways relevant to drug development and toxicology. Detailed experimental protocols and visual representations of key processes are provided to support researchers in their understanding and further investigation of this compound.

Chemical and Physical Properties

4-Hexylphenol is an organic compound characterized by a phenol ring substituted with a hexyl group at the para position.^[1] This amphiphilic structure, possessing both a hydrophilic phenolic head and a hydrophobic alkyl tail, dictates its physical and chemical behavior.^[1]

Table 1: Physicochemical Properties of **4-Hexylphenol**

Property	Value	Reference(s)
IUPAC Name	4-hexylphenol	[2]
Synonyms	p-Hexylphenol, 4-n-Hexylphenol	[2]
CAS Number	2446-69-7	[1]
Molecular Formula	C ₁₂ H ₁₈ O	[1]
Molecular Weight	178.27 g/mol	[1]
Appearance	White to off-white crystalline solid	[1]
Melting Point	23-32 °C	[3] [4]
Boiling Point	288-292 °C	[1]
Flash Point	127 °C	[1]
Water Solubility	Approx. 6 mg/L	[1]
logP (Octanol/Water)	4.3	[5]

Table 2: Spectroscopic Data for **4-Hexylphenol**

Spectroscopic Data	Characteristic Peaks/Signals	Reference(s)
¹ H NMR (CDCl ₃)	Phenolic OH: ~4.5-5.0 ppm (singlet); Aromatic H: ~7.0 ppm and ~6.7 ppm (AA'BB' doublets); Alkyl chain protons: various shifts	[1]
¹³ C NMR (CDCl ₃)	C-OH: ~153.4 ppm; C-hexyl: ~135.3 ppm; Aromatic C ortho to hexyl: ~129.5 ppm; Aromatic C ortho to OH: ~115.0 ppm	[1]
Infrared (IR)	O-H stretch (broad): 3300-3400 cm ⁻¹ ; Aromatic C-H stretch: 3030-3100 cm ⁻¹	[1]
Mass Spectrometry (EI)	Molecular ion (M ⁺): m/z 178	[1]

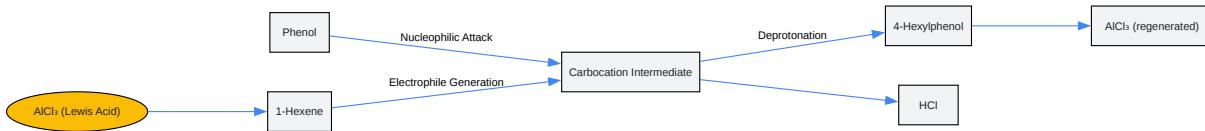
Synthesis and Manufacturing

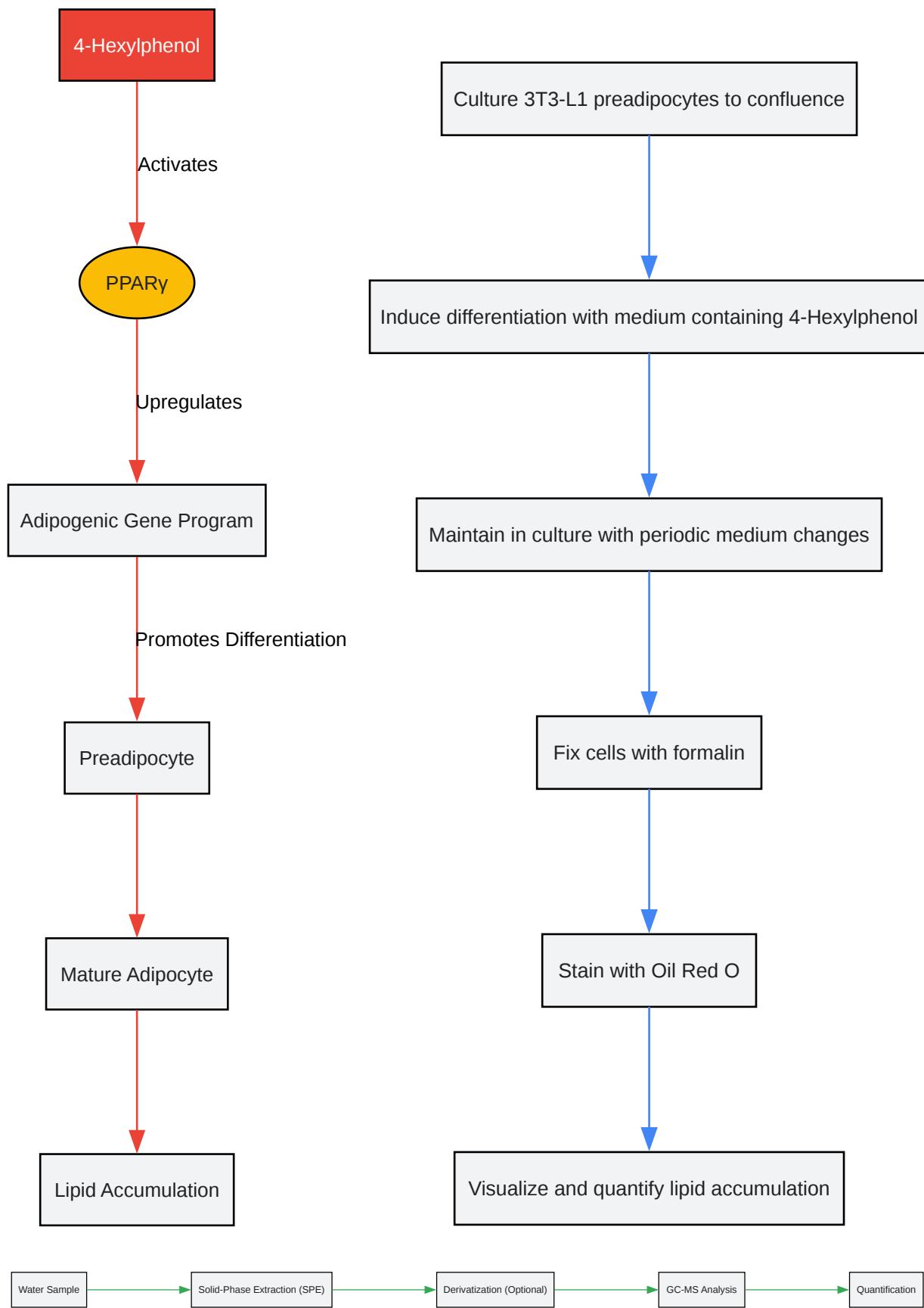
The primary industrial synthesis of **4-Hexylphenol** is achieved through the Friedel-Crafts alkylation of phenol with 1-hexene, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[\[1\]](#)

Experimental Protocol: Friedel-Crafts Alkylation of Phenol

Objective: To synthesize **4-Hexylphenol** by the alkylation of phenol with 1-hexene.

Materials:


- Phenol
- 1-Hexene
- Anhydrous Aluminum Chloride (AlCl₃)


- Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)
- Hydrochloric acid (HCl), dilute
- Sodium bicarbonate solution, saturated
- Anhydrous magnesium sulfate ($MgSO_4$)
- Apparatus for reflux with stirring and a drying tube

Procedure:

- In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a drying tube, dissolve phenol in the anhydrous solvent.
- Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring.
- Once the catalyst has dissolved, add 1-hexene dropwise to the reaction mixture while maintaining the low temperature.
- After the addition is complete, allow the reaction to warm to room temperature and then reflux for a specified time (e.g., 2-4 hours) to ensure complete reaction.
- Cool the reaction mixture and carefully pour it over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
- Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and again with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation or recrystallization to yield pure **4-Hexylphenol**.

Diagram 1: Friedel-Crafts Alkylation of Phenol

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hexylphenol influences adipogenic differentiation and hepatic lipid accumulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]
- 5. 4-Hexylphenol | C12H18O | CID 17132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Hexylphenol (CAS No. 2446-69-7)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1211905#4-hexylphenol-cas-number-2446-69-7\]](https://www.benchchem.com/product/b1211905#4-hexylphenol-cas-number-2446-69-7)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com